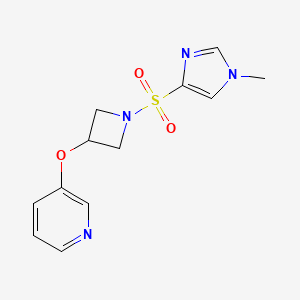

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and an imidazole ring

Wirkmechanismus

Imidazole derivatives

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are key components to functional molecules that are used in a variety of everyday applications . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The azetidine ring is often formed via the reaction of an appropriate amine with a sulfonyl chloride, followed by cyclization . The final step involves the coupling of the azetidine and imidazole intermediates with a pyridine derivative under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of sulfides.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium: Similar imidazole-based compound with sulfonyl functionality.

1,4-bis((1H-imidazol-1-yl)methyl)benzene: Contains imidazole rings but lacks the azetidine and pyridine components.

Uniqueness

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical reactivity and potential biological activity. This structural complexity makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, an imidazole moiety, and a pyridine unit. The molecular formula is C12H15N5O3S, with a molecular weight of approximately 299.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole sulfonyl group is known to enhance the compound's ability to modulate receptor activity, particularly in the context of neurological pathways.

Target Receptors

- mGluR2 (Metabotropic Glutamate Receptor 2) : Studies have indicated that compounds with similar structures act as positive allosteric modulators (PAMs) for mGluR2, which plays a crucial role in synaptic transmission and plasticity in the brain .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested using the agar disc-diffusion method at a concentration of 1 mM, showing notable inhibition zones compared to control groups .

In Vivo Studies

Animal model studies have been conducted to evaluate the pharmacokinetics and bioavailability of the compound. A recent study indicated that after oral administration, relevant plasma concentrations were achieved within 4 hours, suggesting good absorption and distribution characteristics .

Case Studies

- Antibacterial Activity : A series of derivatives were synthesized based on the core structure of this compound. These derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazole ring significantly affected antibacterial potency, with some derivatives exhibiting MIC values lower than standard antibiotics .

- Neurological Applications : In a study focused on neurodegenerative diseases, compounds similar to this compound were shown to enhance cognitive function in rodent models. This suggests potential applications in treating conditions like Alzheimer's disease through modulation of glutamatergic signaling pathways .

Summary Table of Biological Activity

| Activity Type | Assay Method | Result |

|---|---|---|

| Antibacterial | Agar disc-diffusion | Significant inhibition against S. aureus and E. coli |

| Neurological | Rodent cognitive tests | Enhanced cognitive function observed |

| Receptor Modulation | Binding assays | Positive allosteric modulation of mGluR2 |

Eigenschaften

IUPAC Name |

3-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-15-8-12(14-9-15)20(17,18)16-6-11(7-16)19-10-3-2-4-13-5-10/h2-5,8-9,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVCGCNJONAQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.